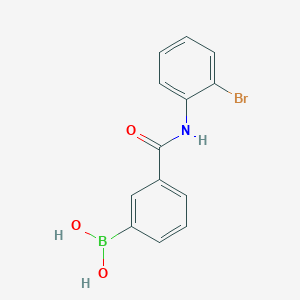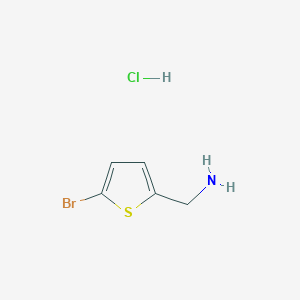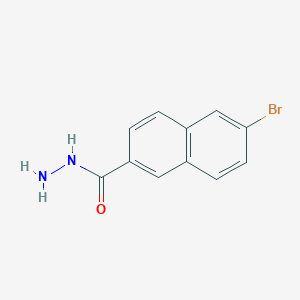
3-Borono-N-(2-Bromphenyl)benzamid
Übersicht
Beschreibung
3-Borono-N-(2-bromophenyl)benzamide is a chemical compound with the molecular formula C13H11BBrNO3 . It is a specialty product used in proteomics research applications .
Molecular Structure Analysis
The molecular structure of 3-Borono-N-(2-bromophenyl)benzamide consists of a benzamide group attached to a boronic acid group and a bromophenyl group . The exact 3D structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Proteomforschung
“3-Borono-N-(2-Bromphenyl)benzamid” wird als Spezialprodukt für Anwendungen in der Proteomforschung verwendet . Proteomik ist das groß angelegte Studium von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte bei der Analyse der Proteinstruktur und bei der Untersuchung von Protein-Protein-Interaktionen eingesetzt werden.
Organische Synthese
Diese Verbindung enthält eine Boronsäure-Funktion, ein wertvolles Reagenz in der organischen Synthese für Suzuki-Miyaura-Kupplungsreaktionen. Diese Reaktionen ermöglichen die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen einer Boronsäure und einer Halogenarylverbindung. Dies ist ein Schlüsselprozess bei der Synthese vieler organischer Verbindungen.
Anreicherung von Molekülen mit cis-Diolen
Phenylboronsäure (PBA), ein Bestandteil dieser Verbindung, kann selektiv cis-diolhaltige Moleküle durch eine reversible kovalente Reaktion erkennen . Dies macht sie nützlich für die Anreicherung von cis-diolhaltigen Molekülen wie Nukleosiden, Catecholen, Sacchariden und Glykoproteinen .
pH-sensitive Materialien
Die pH-sensitive Natur von PBA, die auf ihrer Fähigkeit beruht, kovalente Bindungen mit cis-Diolen als Reaktion auf pH-Änderungen zu bilden und zu brechen, kann bei der Entwicklung von pH-sensitiven Materialien genutzt werden . Diese Materialien haben breite Anwendungen in der Trennung, Sensorik, Bildgebung, Diagnostik und Wirkstoffabgabe .
Selektive Anreicherung von Nukleosiden oder Catecholen
Es wurden verschiedene PBA-funktionalisierte Materialien als Vorbehandlungsmaterialien für die selektive Anreicherung von Nukleosiden oder Catecholen in realen Proben entwickelt . Dies verbessert die Nachweisgrenze und Genauigkeit dieser Zielmoleküle.
Sensorik und Bildgebung
Die selektiven Bindungseigenschaften von PBA können zur Entwicklung fluoreszierender BAM-Nanopartikel für die Sensorik und Bildgebung verwendet werden . Diese Nanopartikel können selektiv an Zielmoleküle binden, was ihre Detektion und Visualisierung ermöglicht.
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-[(2-bromophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrNO3/c15-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(8-9)14(18)19/h1-8,18-19H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXAOPXQCCLTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657374 | |
| Record name | {3-[(2-Bromophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874288-30-9 | |
| Record name | {3-[(2-Bromophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1519980.png)
![N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1519982.png)
![2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519984.png)
![tert-Butyl 3-[4-(methoxycarbonyl)phenyl]-2,2-dioxo-2lambda~6~-diazathiane-1-carboxylate](/img/structure/B1519986.png)
![2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B1519987.png)

![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)
![4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1519992.png)


![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)
![[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1520000.png)
